N-Ethyl-N-methoxypiperidin-3-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H18N2O |
|---|---|
Molecular Weight |
158.24 g/mol |
IUPAC Name |
N-ethyl-N-methoxypiperidin-3-amine |
InChI |
InChI=1S/C8H18N2O/c1-3-10(11-2)8-5-4-6-9-7-8/h8-9H,3-7H2,1-2H3 |
InChI Key |
RVUFLVNOJAJYQT-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1CCCNC1)OC |
Origin of Product |
United States |
Synthetic Methodologies for N Ethyl N Methoxypiperidin 3 Amine and Its Structural Analogues
Strategies for Piperidine (B6355638) Ring Construction
The formation of the piperidine ring is the foundational step in the synthesis of the target compound and its analogs. Various cyclization and annulation protocols have been developed to construct this six-membered heterocycle, with an increasing emphasis on stereocontrol.
Cyclization and Annulation Protocols for the Core Piperidine Structure
The construction of the piperidine ring can be achieved through a variety of intramolecular and intermolecular reactions. Intramolecular cyclization of suitable acyclic precursors is a common and effective strategy. For instance, the reductive amination of dicarbonyl compounds or the cyclization of amino alcohols can lead to the piperidine scaffold.
Annulation reactions, which involve the formation of a new ring onto an existing structure, also provide a powerful tool for piperidine synthesis. The aza-Diels-Alder reaction, a [4+2] cycloaddition, is a classic example where a diene reacts with an imine to form a tetrahydropyridine, which can then be reduced to the corresponding piperidine.
More recent approaches have focused on developing more efficient and modular syntheses. For example, a gold-catalyzed cyclization of N-homopropargyl amides has been shown to produce cyclic imidates, which can be further transformed into piperidin-4-ones. This method offers a flexible {[2+3]+1} annulation from readily available starting materials. researchgate.net
| Reaction Type | Starting Materials | Key Intermediates | Resulting Structure | Reference |
| Aza-Diels-Alder | Diene, Imine | Tetrahydropyridine | Piperidine | General Knowledge |
| Reductive Amination | Dicarbonyl compound, Amine | Imine/Enamine | Piperidine | wikipedia.org |
| Gold-Catalyzed Cyclization | N-homopropargyl amide | Cyclic imidate | Piperidin-4-one | researchgate.net |
Stereoselective Approaches to Chiral Piperidine Moieties
The biological activity of piperidine-containing drugs is often highly dependent on their stereochemistry. Consequently, the development of stereoselective methods for the synthesis of chiral piperidines is of paramount importance.
One successful strategy involves the use of chiral auxiliaries or catalysts in cyclization reactions. For instance, the diastereoselective Bargellini reaction of protected 3-piperidinones with various alcohols can be used to assemble gem-disubstituted piperidine cores in a single step. nih.gov Furthermore, chiral sulfinyl imines have been employed in the preparation of homopropargylic amines with excellent enantiomeric excess, which can then be cyclized to form chiral piperidines. researchgate.net
Enzymatic methods have also emerged as powerful tools for asymmetric synthesis. ω-Transaminases have been successfully used for the asymmetric amination of prochiral ketones, such as 1-Boc-3-piperidone, to produce chiral 3-aminopiperidine derivatives with high enantiomeric excess. beilstein-journals.org This biocatalytic approach offers a direct and sustainable route to valuable chiral building blocks. beilstein-journals.org
Hydrogenation of substituted pyridines using chiral catalysts, such as those based on rhodium or iridium, is another widely used method to obtain enantiomerically enriched piperidines. rsc.org The choice of catalyst and reaction conditions can significantly influence the diastereoselectivity of the reduction.
| Approach | Key Feature | Example | Stereochemical Outcome | Reference |
| Chiral Auxiliary | Use of a removable chiral group | Chiral sulfinyl imines | Excellent enantiomeric excess | researchgate.net |
| Chiral Catalyst | Asymmetric hydrogenation of pyridines | Rhodium or Iridium complexes | High diastereo- and enantioselectivity | rsc.org |
| Biocatalysis | Enzymatic kinetic resolution or asymmetric synthesis | ω-Transaminases on 1-Boc-3-piperidone | High enantiomeric excess | beilstein-journals.org |
| Diastereoselective Reaction | Control of stereochemistry in ring formation | Bargellini reaction of 3-piperidinones | Diastereomerically enriched products | nih.gov |
Installation of the Methoxy (B1213986) Moiety on the Piperidine Ring
The introduction of a methoxy group at a specific position on the piperidine ring is a critical step in the synthesis of the target compound. This can be achieved through either direct O-alkylation of a hydroxylated precursor or by functional group interconversion.
Regioselective O-Alkylation Procedures for Ether Formation
The most direct method for introducing a methoxy group is the O-methylation of a corresponding hydroxypiperidine. For the synthesis of a 3-methoxypiperidine (B1351509) derivative, a 3-hydroxypiperidine (B146073) precursor is required. The regioselectivity of the alkylation is generally straightforward in this case.
A practical synthesis of ethyl cis-4-amino-3-methoxy-1-piperidine carboxylate highlights a relevant strategy. In this synthesis, a 4-oxopiperidine derivative is first converted to a ketal, followed by methylation of the newly introduced hydroxyl group with sodium hydride and methyl iodide. researchgate.net Although the substitution pattern is different, this demonstrates a viable approach to O-methylation on a substituted piperidine ring.
The choice of base and methylating agent is crucial to ensure efficient and selective O-alkylation, minimizing potential N-alkylation of the piperidine nitrogen if it is unprotected. Common methylating agents include methyl iodide, dimethyl sulfate, and diazomethane, while bases such as sodium hydride or potassium carbonate are frequently employed.
Functional Group Interconversions Leading to Methoxy Substitution
Another potential route could involve the conversion of a carbonyl group at the 3-position of the piperidine ring into a methoxy group. This might be achieved through a sequence of reactions such as reduction to the alcohol followed by methylation, or through more direct, albeit less common, methodologies.
Introduction of the N-Ethyl Amine Functionality
The final key structural element of the target molecule is the N-ethyl amine. This functionality can be introduced through various N-alkylation techniques.
Direct N-alkylation of a 3-aminopiperidine derivative with an ethylating agent, such as ethyl iodide or ethyl bromide, is a common approach. The reaction is typically carried out in the presence of a base to neutralize the acid formed during the reaction. researchgate.net To avoid over-alkylation, which can lead to the formation of quaternary ammonium (B1175870) salts, the reaction conditions, such as the stoichiometry of the reagents and the reaction time, must be carefully controlled. researchgate.net
Reductive amination is another powerful and widely used method for the synthesis of N-alkylated amines. wikipedia.orgmasterorganicchemistry.com This one-pot reaction involves the treatment of an amine with an aldehyde or ketone in the presence of a reducing agent. For the synthesis of an N-ethyl amine, acetaldehyde (B116499) would be the carbonyl compound of choice. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which are mild enough to selectively reduce the intermediate imine or enamine in the presence of the carbonyl group. masterorganicchemistry.com
For the synthesis of N-Ethyl-N-methoxypiperidin-3-amine, a plausible route would involve the reductive amination of a 3-amino-3-methoxypiperidine precursor with acetaldehyde. Alternatively, if a 3-methoxypiperidin-3-one is available, it could undergo reductive amination with ethylamine (B1201723) to directly install the N-ethyl amine functionality. wikipedia.org
An improved synthesis of N-Ethyl-3,7-bis(trifluoromethyl)phenothiazine highlights a high-yielding N-alkylation step using bromoethane. rsc.org While the substrate is different, the conditions reported could be adapted for the N-ethylation of a suitable piperidine precursor.
| Method | Reagents | Key Features | Reference |
| Direct N-Alkylation | Ethyl halide (e.g., EtI, EtBr), Base (e.g., K2CO3) | Simple procedure, potential for over-alkylation | researchgate.net |
| Reductive Amination | Acetaldehyde, Reducing agent (e.g., NaBH3CN, NaBH(OAc)3) | One-pot reaction, high selectivity, avoids over-alkylation | wikipedia.orgmasterorganicchemistry.com |
Reductive Amination Techniques
Reductive amination is a cornerstone in the synthesis of substituted piperidines. researchgate.net This method typically involves the reaction of a ketone or aldehyde with an amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine.
A common strategy for synthesizing N-substituted piperidines begins with a suitable piperidone precursor. researchgate.net For instance, the reaction of a piperidone with an amine can be followed by reduction. A variety of reducing agents can be employed for this transformation, including sodium borohydride, sodium cyanoborohydride, and catalytic hydrogenation. researchgate.netgoogle.com The choice of reducing agent can be critical to the success of the reaction, influencing yield and selectivity.
A one-pot procedure has been developed for the reductive amination of secondary amines like piperidines with various aldehydes using borane-pyridine complex as a less toxic and inexpensive alternative to sodium cyanoborohydride. tandfonline.com This method has been shown to be effective for a range of aromatic, heteroaromatic, and aliphatic aldehydes. tandfonline.com
Table 1: Comparison of Reducing Agents in Reductive Amination
| Reducing Agent | Precursors | Conditions | Yield | Reference |
| Borane-pyridine complex | Piperidines and various aldehydes | 1 equivalent of each reactant, 1 molar equivalent of BAP | Generally high yields | tandfonline.com |
| Sodium cyanoborohydride | Ketopiperidine and an amine | Methanol, ambient temperature, 12-18 hours | Not specified | google.com |
| Sodium borohydride | Ketopiperidine and an amine | Methanol, ambient temperature, 12-18 hours | Not specified | google.com |
| Triacetoxyborohydride | A protected piperidine derivative and an aldehyde | Methanol, ambient temperature, 12-18 hours | Not specified | google.com |
Alkylation Reactions of Primary and Secondary Amines
Alkylation of primary and secondary amines is another fundamental approach to introduce the N-ethyl group in the synthesis of this compound. This can be achieved by reacting a suitable 3-aminopiperidine precursor with an ethylating agent, such as ethyl bromide or ethyl iodide. researchgate.net The reaction is often carried out in the presence of a base to neutralize the acid formed during the reaction. researchgate.net
The regioselectivity of alkylation can be a challenge, particularly with substrates possessing multiple reactive sites. For instance, direct alkylation of piperidine can lead to a mixture of mono- and di-alkylated products. odu.edu The use of a suitable protecting group on the piperidine nitrogen can circumvent this issue.
A selective mono-N-alkylation of 3-amino alcohols has been achieved through chelation with 9-borabicyclononane (B1260311) (9-BBN), which protects and activates the amine group for reaction with an alkyl halide. organic-chemistry.org While not directly applied to this compound, this methodology highlights a potential strategy for selective alkylation.
Table 2: Alkylation Conditions for Piperidine Derivatives
| Alkylating Agent | Substrate | Base | Solvent | Conditions | Reference |
| Alkyl bromide or iodide | Piperidine | None (or KHCO3 to speed up) | Anhydrous acetonitrile | Room temperature, slow addition | researchgate.net |
| Alkylating agent | Piperidine | K2CO3 | Dry DMF | Room temperature | researchgate.net |
| Alkylating agent | Piperidine | NaH | Dry DMF | 0°C then monitor | researchgate.net |
Advanced Protective Group Chemistry in this compound Synthesis
Protecting groups are instrumental in multi-step syntheses, temporarily masking a reactive functional group to prevent unwanted side reactions. In the synthesis of this compound, protecting groups for the piperidine nitrogen are crucial.
Commonly used protecting groups for the piperidine nitrogen include carbamates (e.g., Boc, Cbz, and Fmoc), amides, and sulfonamides. researchgate.netacs.org The choice of protecting group depends on its stability to the reaction conditions of subsequent steps and the ease of its removal. For example, the Boc group is readily removed under acidic conditions, while the tosyl group is more robust but requires harsher conditions for cleavage. tandfonline.com
In a study on the synthesis of 4,4-disubstituted piperidines, the 2-(trimethylsilyl)ethoxymethyl (PMC) group was found to be a suitable N-protecting group that could be easily removed at room temperature. tandfonline.com Carbamate protecting groups have also been shown to be effective in the synthesis of 3-substituted piperidines. acs.org The use of protecting-group-free strategies is an emerging area of interest to improve synthetic efficiency. thieme-connect.com
Development of Novel Catalytic Systems for Efficient Synthesis of this compound
The development of novel catalytic systems is a continuous effort in organic synthesis to improve efficiency, selectivity, and sustainability. For the synthesis of N-alkoxy amines, including this compound, several catalytic approaches have been explored.
Cationic iridium complexes have been found to catalyze the transfer hydrogenation of oximes to produce N-alkoxy amines and hydroxylamines. rsc.org This method offers a practical route to these compounds. More recently, a titanium-catalyzed kinetic resolution of N-alkoxy amines has been developed, providing an asymmetric approach to chiral N-alkoxy amines. nih.govacs.org This method is notable for its broad substrate scope and high selectivity. nih.govacs.org
Furthermore, copper-catalyzed intramolecular hydroamination of unactivated terminal alkenes has been used to synthesize hydroxylated pyrrolidine (B122466) and piperidine derivatives without the need for protecting groups. thieme-connect.com While not a direct synthesis of the target compound, this illustrates the potential of modern catalytic methods to construct the piperidine core with high efficiency.
Advanced Spectroscopic and Structural Elucidation Techniques for N Ethyl N Methoxypiperidin 3 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. Through the analysis of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved, providing insights into the connectivity and spatial arrangement of atoms.
Comprehensive Structural Assignment via 2D NMR (COSY, HSQC, HMBC, NOESY)
A suite of two-dimensional NMR experiments is employed to map out the intricate network of covalent bonds and spatial relationships within N-Ethyl-N-methoxypiperidin-3-amine.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations, identifying adjacent protons. For this compound, COSY is expected to show correlations between the ethyl group protons (CH₃ and CH₂), as well as among the protons on the piperidine (B6355638) ring, establishing the connectivity of the saturated heterocyclic system. sdsu.eduyoutube.com
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu This is crucial for assigning the carbon signals based on their attached, and often more easily assigned, protons. For instance, the carbon of the N-methoxy group will be correlated with its three methyl protons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range couplings between protons and carbons (typically over two to three bonds). sdsu.eduyoutube.com HMBC is instrumental in piecing together the molecular skeleton. Key expected correlations for this compound would include the correlation from the ethyl protons to the nitrogen-bearing carbon of the piperidine ring, and from the methoxy (B1213986) protons to the nitrogen atom's carbon signal.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, irrespective of whether they are directly bonded. researchgate.net This provides critical information about the molecule's conformation and stereochemistry. For example, NOESY can reveal the spatial proximity between the ethyl group and certain protons on the piperidine ring, helping to define its preferred orientation.
An illustrative table of expected ¹H and ¹³C NMR chemical shifts for this compound, based on known values for similar substituted piperidines, is provided below.
| Atom Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Ethyl-CH₃ | 1.0 - 1.2 | 12 - 15 |
| Ethyl-CH₂ | 2.4 - 2.7 | 45 - 50 |
| Methoxy-CH₃ | 3.5 - 3.8 | 60 - 65 |
| Piperidine-C3-H | 2.8 - 3.2 | 55 - 60 |
| Piperidine Ring CH₂ | 1.4 - 2.0 (axial), 2.5 - 3.0 (equatorial) | 25 - 50 |
Conformational Analysis using Variable Temperature NMR and Coupling Constant Studies
The piperidine ring is known to exist in various conformations, most commonly a chair form. chemrevlett.comchemrevlett.com For this compound, the substituents on the nitrogen and at the C3 position will influence the conformational equilibrium.
Variable temperature (VT) NMR studies can provide insight into the dynamics of conformational exchange. By recording NMR spectra at different temperatures, it may be possible to observe the coalescence of signals as the rate of ring inversion increases, or to "freeze out" a single conformer at low temperatures.
Analysis of the vicinal coupling constants (³JHH) between protons on the piperidine ring can also provide valuable conformational information. The magnitude of these coupling constants is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. Larger coupling constants (typically 8-13 Hz) are indicative of an axial-axial relationship, while smaller values (1-5 Hz) suggest axial-equatorial or equatorial-equatorial arrangements. This data allows for the determination of the preferred chair conformation and the orientation (axial or equatorial) of the amine group at the C3 position.
X-ray Crystallography
While NMR provides detailed information about the molecule's structure in solution, X-ray crystallography reveals its precise three-dimensional arrangement in the solid state.
Crystallization Strategies for Single-Crystal Growth
Obtaining high-quality single crystals suitable for X-ray diffraction is often a challenging step. For amine-containing compounds like this compound, several strategies can be employed:
Salt Formation: The basic nitrogen of the piperidine ring can be protonated with a variety of acids (e.g., HCl, fumaric acid, tartaric acid) to form salts. nih.gov These salts often exhibit higher crystallinity than the free base.
Solvent Selection: Slow evaporation of a solution of the compound in a suitable solvent or solvent mixture is a common technique. Solvents such as ethanol, methanol, acetonitrile, or mixtures with less polar solvents like ethyl acetate (B1210297) or hexane (B92381) could be explored. chemrevlett.com
Vapor Diffusion: This method involves dissolving the compound in a solvent and placing it in a sealed chamber with a second, more volatile solvent in which the compound is less soluble. Slow diffusion of the second solvent's vapor into the first solution can induce crystallization.
Determination of Solid-State Molecular Geometry and Crystal Packing
Once a suitable crystal is obtained and analyzed by X-ray diffraction, a wealth of structural information is revealed. This includes precise bond lengths, bond angles, and torsion angles, confirming the molecular connectivity. Furthermore, the crystal structure elucidates the conformation of the piperidine ring and the orientation of its substituents in the solid state. The analysis also reveals how the molecules pack together in the crystal lattice, identifying any intermolecular interactions such as hydrogen bonds or van der Waals forces that stabilize the crystal structure. For this compound, potential hydrogen bonding between the amine hydrogen and the nitrogen or oxygen atoms of neighboring molecules would be of particular interest.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental composition. For this compound (C₈H₁₈N₂O), the expected exact mass can be calculated and compared to the experimental value, typically with an accuracy of a few parts per million (ppm).
Beyond the molecular formula, the fragmentation pattern observed in the mass spectrum offers additional structural information. Common fragmentation pathways for piperidine derivatives often involve the cleavage of bonds alpha to the nitrogen atom. Expected fragmentation patterns for this compound could include:
Loss of the ethyl group.
Loss of the methoxy group.
Ring opening followed by further fragmentation.
An illustrative table of potential high-resolution mass spectrometry fragments for this compound is presented below.
| Fragment Ion | Proposed Structure | Expected Exact Mass |
| [M+H]⁺ | C₈H₁₉N₂O⁺ | 159.1492 |
| [M-C₂H₅]⁺ | C₆H₁₃N₂O⁺ | 130.1028 |
| [M-OCH₃]⁺ | C₈H₁₅N₂⁺ | 127.1235 |
The combination of these advanced spectroscopic and crystallographic techniques provides a powerful and comprehensive approach to fully characterize the chemical structure of this compound, from its atomic connectivity and conformation to its precise solid-state geometry and elemental composition.
Precise Molecular Weight Determination and Elemental Composition Analysis
The precise molecular weight and elemental composition of a compound are fundamental data points for its structural elucidation. For this compound, with the chemical formula C₈H₁₈N₂O, these values can be calculated based on the isotopic masses of its constituent elements.
High-resolution mass spectrometry (HRMS) is the primary technique for the experimental determination of a compound's precise molecular weight. This method allows for the differentiation of compounds with the same nominal mass but different elemental compositions. The elemental composition is derived from the exact mass measurement, which is then used to confirm the molecular formula.
Table 1: Calculated Molecular Weight and Elemental Composition of this compound
| Parameter | Value |
| Molecular Formula | C₈H₁₈N₂O |
| Monoisotopic Mass | 158.1419 g/mol |
| Average Mass | 158.241 g/mol |
| Elemental Composition | |
| Carbon (C) | 60.72% |
| Hydrogen (H) | 11.46% |
| Nitrogen (N) | 17.70% |
| Oxygen (O) | 10.11% |
Elucidation of Fragmentation Pathways and Isomeric Distinctions
The fragmentation of the molecular ion (M⁺˙) of this compound would likely be initiated by the cleavage of bonds adjacent to the nitrogen atoms, which are points of high charge localization. Common fragmentation pathways for piperidine derivatives involve the loss of substituents and ring cleavage.
Predicted Fragmentation Pathways:
Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen in the piperidine ring is a common fragmentation pathway for amines. This would result in the formation of a stable iminium ion.
Loss of the N-methoxy group: Cleavage of the N-O bond could lead to the loss of a methoxy radical (·OCH₃) or a methoxy cation (⁺OCH₃).
Loss of the ethyl group: Cleavage of the bond between the nitrogen and the ethyl group would result in the loss of an ethyl radical (·CH₂CH₃).
Ring cleavage: The piperidine ring can undergo various ring-opening fragmentations, leading to a complex pattern of daughter ions.
Isomeric distinctions can often be made by analyzing the relative abundances of different fragment ions. For example, the position of the amino group on the piperidine ring would influence the fragmentation pattern, allowing for differentiation between isomers.
Vibrational Spectroscopy (FT-IR, Raman)
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups and bonding within a molecule.
Characterization of Key Functional Groups and Bond Vibrations
While specific experimental spectra for this compound are not available, the expected vibrational modes can be predicted based on the functional groups present in the molecule.
Table 2: Predicted Key Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) (FT-IR) | Predicted Wavenumber (cm⁻¹) (Raman) |
| N-H (amine) | Stretching | 3300-3500 (weak to medium) | 3300-3500 (weak) |
| C-H (alkane) | Stretching | 2850-2960 (strong) | 2850-2960 (strong) |
| C-N (amine) | Stretching | 1020-1250 (medium) | 1020-1250 (weak) |
| C-O (methoxy) | Stretching | 1000-1150 (strong) | 1000-1150 (weak) |
| N-O | Stretching | 900-1000 (medium) | 900-1000 (medium) |
| CH₂ | Bending (Scissoring) | ~1465 | ~1465 |
| N-H | Bending (Scissoring) | 1590-1650 (medium) | 1590-1650 (weak) |
Assessment of Hydrogen Bonding and Intermolecular Interactions
The presence of the secondary amine group (-NH) in this compound allows for the formation of intermolecular hydrogen bonds. In FT-IR spectroscopy, hydrogen bonding typically leads to a broadening and a shift to lower wavenumbers of the N-H stretching band. The extent of this broadening and shift can provide insights into the strength and nature of the hydrogen bonding network in the condensed phase.
In Raman spectroscopy, the effect of hydrogen bonding on the N-H stretching band is generally less pronounced. However, changes in the vibrational frequencies of other bonds within the molecule can also indicate the presence of intermolecular interactions.
Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Purity Assessment (if applicable)
This compound possesses a chiral center at the C3 position of the piperidine ring, meaning it can exist as a pair of enantiomers. Additionally, the nitrogen atom of the amine could also be a stereocenter, although rapid pyramidal inversion at room temperature in secondary amines typically prevents the isolation of stable enantiomers based on the nitrogen center alone. libretexts.org
Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for studying chiral molecules. These techniques measure the differential absorption or rotation of left- and right-circularly polarized light.
If a sample of this compound is enantiomerically pure or enriched, it would exhibit a characteristic CD and ORD spectrum. These spectra could be used to:
Determine the absolute configuration of the enantiomers (by comparison with theoretical calculations or spectra of related compounds with known configurations).
Quantify the enantiomeric purity (enantiomeric excess) of a sample.
The absence of a chromophore near the chiral center that absorbs in the typical UV-Vis range might make direct CD measurements challenging. However, derivatization of the amine group with a chromophoric reagent could be employed to facilitate analysis by chiroptical methods.
Based on a comprehensive search of available scientific literature, there is no specific published research focusing on the computational and theoretical investigations of this compound. While the compound is listed in some chemical databases, detailed studies concerning its quantum chemical calculations, conformational analysis, or molecular dynamics simulations are not present in the public domain.
Therefore, it is not possible to provide an article with detailed research findings, data tables, and analysis as requested in the outline. The information required to populate the specified sections and subsections—such as HOMO-LUMO energy gaps, predicted spectroscopic parameters, conformational energy barriers, and dynamic behavior in solution—has not been documented in accessible scholarly sources.
Computational and Theoretical Investigations of N Ethyl N Methoxypiperidin 3 Amine
Prediction of Protonation States and Acid-Base Properties (pKa Calculations)
The acid-base properties of a molecule are fundamental to its behavior in different chemical environments. The pKa value, which quantifies the acidity of a compound, is a critical parameter. For a molecule like N-Ethyl-N-methoxypiperidin-3-amine, which contains two nitrogen atoms—one in the piperidine (B6355638) ring and a tertiary amine group—the prediction of protonation states is key to understanding its charge state at various pH levels.
Computational methods offer a robust alternative to experimental pKa determination. These methods typically involve calculating the Gibbs free energy change for the protonation/deprotonation equilibrium. A common approach involves the use of quantum mechanical calculations, such as Density Functional Theory (DFT), to model the molecule in both its neutral and protonated forms. The pKa can be estimated from the calculated free energy of the proton exchange reaction.
For this compound, the two nitrogen atoms are potential sites of protonation. Computational analysis would determine which nitrogen is more basic and therefore more likely to be protonated. This is achieved by comparing the calculated energies of the two possible protonated species. The piperidine nitrogen and the exocyclic tertiary amine nitrogen will exhibit different basicities due to the influence of their respective electronic environments.
A simplified model for estimating the pKa of amines involves correlating calculated atomic partial charges with experimental pKa values for a set of similar compounds. srce.hr While not a direct prediction, this method can provide a reasonable estimation of the basicity of the amine functional groups in the target molecule.
Illustrative Data Table: Predicted pKa Values for this compound
Below is a hypothetical data table illustrating the kind of results that would be generated from a computational pKa prediction study. The values presented are for illustrative purposes only and are not based on actual experimental or computational data for this specific molecule.
| Protonation Site | Predicted pKa |
| Piperidine Nitrogen | 9.8 ± 0.5 |
| Exocyclic Amine Nitrogen | 8.5 ± 0.5 |
Reactivity Prediction and Mechanistic Insights (e.g., Fukui Functions, Molecular Electrostatic Potential Mapping)
Understanding the reactivity of a molecule is crucial for predicting its chemical behavior and potential interactions. Computational chemistry provides powerful tools for this purpose, including the analysis of Fukui functions and Molecular Electrostatic Potential (MEP) maps.
Fukui Functions are used within the framework of Density Functional Theory to identify the most reactive sites in a molecule. These functions describe the change in electron density at a given point in the molecule when an electron is added or removed. By analyzing the Fukui functions, one can predict the sites that are most susceptible to nucleophilic attack (where an electron is added) and electrophilic attack (where an electron is removed).
Molecular Electrostatic Potential (MEP) Mapping is another valuable tool for predicting reactivity. An MEP map visually represents the electrostatic potential on the electron density surface of a molecule. researchgate.net Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and are therefore likely to be sites of electrophilic attack. Conversely, regions of positive potential (typically colored blue) are electron-poor and represent likely sites for nucleophilic attack. researchgate.net
For this compound, an MEP map would likely show negative potential around the oxygen atom of the methoxy (B1213986) group and the two nitrogen atoms, indicating their susceptibility to electrophilic attack. Positive potential might be observed around the hydrogen atoms attached to the carbon atoms.
Illustrative Data Table: Predicted Reactive Sites in this compound
This table provides a hypothetical summary of the types of insights that could be gained from Fukui function analysis and MEP mapping. The information is illustrative and not based on actual calculations for this molecule.
| Atom/Region | Predicted Reactivity | Computational Method |
| Piperidine Nitrogen | Site for Electrophilic Attack / Protonation | MEP / Fukui Function |
| Exocyclic Amine Nitrogen | Site for Electrophilic Attack / Protonation | MEP / Fukui Function |
| Oxygen (Methoxy Group) | Site for Electrophilic Attack | MEP |
| Carbonyl Carbon (if present) | Site for Nucleophilic Attack | MEP / Fukui Function |
By employing these computational methods, a detailed theoretical understanding of the chemical properties of this compound can be established. This knowledge is invaluable for guiding further experimental research and for predicting the molecule's behavior in various chemical and biological systems.
Chemical Reactivity and Transformation Studies of N Ethyl N Methoxypiperidin 3 Amine
Reactivity of the Amine Functionality
The nitrogen atom of the amine group in N-Ethyl-N-methoxypiperidin-3-amine possesses a lone pair of electrons, rendering it nucleophilic and basic. This inherent reactivity allows it to participate in a variety of chemical transformations.
Nucleophilic Substitution Reactions
The secondary amine functionality of this compound is expected to act as a nucleophile in substitution reactions. For instance, it can react with alkyl halides in a process known as N-alkylation. This reaction proceeds via an SN2 mechanism, where the amine's lone pair attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. chemguide.co.uklibretexts.org
However, the direct alkylation of secondary amines can be challenging to control, often leading to a mixture of products. The initial product, a tertiary amine, is often more nucleophilic than the starting secondary amine, leading to further alkylation to form a quaternary ammonium (B1175870) salt. masterorganicchemistry.comchemguide.co.uk To achieve selective mono-alkylation, specific reagents and conditions are typically required.
Table 1: Predicted Nucleophilic Substitution Reactions of this compound
| Electrophile (Alkyl Halide) | Expected Product | Reaction Conditions |
| Methyl Iodide (CH₃I) | N-Ethyl-N-methyl-N-methoxypiperidin-3-amine | Base (e.g., K₂CO₃), Solvent (e.g., CH₃CN) |
| Ethyl Bromide (CH₃CH₂Br) | N,N-Diethyl-N-methoxypiperidin-3-amine | Base (e.g., Et₃N), Solvent (e.g., THF) |
| Benzyl Chloride (C₆H₅CH₂Cl) | N-Benzyl-N-ethyl-N-methoxypiperidin-3-amine | Base (e.g., NaHCO₃), Solvent (e.g., DMF) |
Note: The conditions presented are generalized and would require optimization for the specific substrate.
Acylation and Sulfonylation Processes
The nucleophilic nitrogen of this compound can readily react with acylating and sulfonylating agents.
Acylation: Reaction with acyl chlorides or acid anhydrides results in the formation of amides. This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide or carboxylic acid byproduct. The resulting N-acyl derivative is generally less basic and less nucleophilic than the parent amine.
Sulfonylation: Similarly, reaction with sulfonyl chlorides in the presence of a base yields sulfonamides. This reaction is a common method for the protection of amines or for the introduction of a sulfonyl group for further functionalization.
Table 2: Predicted Acylation and Sulfonylation Reactions
| Reagent | Product Type | General Reaction Conditions |
| Acetyl Chloride (CH₃COCl) | N-acetyl-N-ethyl-N-methoxypiperidin-3-amine (Amide) | Base (e.g., Pyridine (B92270) or Et₃N), Solvent (e.g., CH₂Cl₂) |
| Acetic Anhydride ((CH₃CO)₂O) | N-acetyl-N-ethyl-N-methoxypiperidin-3-amine (Amide) | Base (e.g., Pyridine or Et₃N), Solvent (e.g., CH₂Cl₂) |
| Benzenesulfonyl Chloride (C₆H₅SO₂Cl) | N-benzenesulfonyl-N-ethyl-N-methoxypiperidin-3-amine (Sulfonamide) | Base (e.g., Pyridine or NaOH), Solvent (e.g., CH₂Cl₂ or H₂O/THF) |
| p-Toluenesulfonyl Chloride (TsCl) | N-tosyl-N-ethyl-N-methoxypiperidin-3-amine (Sulfonamide) | Base (e.g., Pyridine or NaOH), Solvent (e.g., CH₂Cl₂ or H₂O/THF) |
Note: The choice of base and solvent is crucial and depends on the specific reactivity of the substrate and reagent.
Reactions Involving the Methoxy (B1213986) Group
The methoxy group (-OCH₃) attached to the nitrogen atom introduces the characteristics of an N-alkoxyamine. This functionality can undergo specific reactions, most notably cleavage of the ether-like bond.
Ether Cleavage Reactions
The N-O-C bond in N-alkoxyamines can be cleaved under certain conditions. Treatment with strong acids, such as hydroiodic acid (HI) or hydrobromic acid (HBr), can lead to the cleavage of the methyl group, resulting in an N-hydroxy-N-ethylpiperidin-3-amine and a methyl halide. masterorganicchemistry.com This reaction typically proceeds through protonation of the methoxy oxygen, followed by nucleophilic attack by the halide ion on the methyl group. masterorganicchemistry.com
Alternatively, reductive cleavage methods can also be employed to break the N-O bond.
Transformations of the Piperidine (B6355638) Ring System
The piperidine ring is a saturated heterocycle and is generally stable. However, transformations involving the ring are possible, often requiring specific catalysts or reaction conditions.
One potential transformation is ring-opening. Under certain oxidative conditions or through specialized rearrangement reactions, the piperidine ring can be cleaved. nih.gov For example, oxidative cleavage can lead to the formation of acyclic amino aldehydes or ketones. nih.gov
Another area of transformation involves the functionalization of the C-H bonds of the piperidine ring. While challenging due to the general inertness of C-H bonds, modern catalytic methods, such as those employing transition metals, can facilitate the introduction of new functional groups at various positions on the ring. nih.govresearchgate.net Such transformations would likely require careful selection of catalysts and protecting groups to achieve regioselectivity. For instance, directed metalation-substitution strategies could potentially be employed to functionalize the ring at specific positions.
Oxidation and Reduction Pathways of the Heterocycle
The piperidine ring in this compound is susceptible to both oxidation and reduction, targeting the carbon-hydrogen bonds adjacent to the nitrogen atom and the ring structure itself.
Oxidation: The oxidation of N-alkoxy and N-alkyl piperidines typically occurs at the α-carbon to the nitrogen, leading to the formation of N-acyliminium ion intermediates. nih.gov These reactive species can then be trapped by nucleophiles present in the reaction medium. For instance, oxidation of N-protected piperidines using reagents like hypervalent iodine compounds can introduce functionality at the C2 or C6 positions. nih.gov The presence of the N-methoxy group influences the electron density at the nitrogen and adjacent carbons, affecting the regioselectivity of the oxidation. Oxidation can also lead to the formation of lactams (piperidin-2-ones) if the conditions are suitable for C-N bond cleavage and subsequent ring functionalization. researchgate.net
Reduction: The reduction of the piperidine ring itself is less common as it is already a saturated heterocycle. However, the functional groups attached to the ring can undergo reduction. More relevant to piperidine chemistry is the synthesis via reduction of pyridine precursors. The hydrogenation of substituted pyridines is a primary method for producing the piperidine core, often employing metal catalysts like palladium, platinum, or rhodium. nih.govorganic-chemistry.org For a pre-formed piperidine like this compound, reductive processes might target exocyclic functional groups or could be part of a reductive amination sequence if the ring were to be formed from a precursor.
| Transformation | Reagent/Catalyst System | Expected Product(s) | Reference |
| Oxidation | Iodosylarenes (e.g., (PhIO)n) | α-functionalized piperidines (e.g., α-azido, α-halo) | nih.gov |
| Oxidation | Iron(II)/H₂O₂ or Iron complex/O₂ | Piperidin-2-one derivatives | researchgate.net |
| Reduction (of Pyridine Precursor) | H₂ / Rh/C, Pd/C, or PtO₂ | Saturated piperidine ring | organic-chemistry.org |
| Reduction (of Pyridine Precursor) | Boron ions / Hydrosilanes | Diastereoselective piperidine formation | nih.gov |
Ring-Opening and Rearrangement Reactions
The stability of the piperidine ring means that ring-opening reactions require specific conditions or activating functional groups. N-alkoxypiperidines can be synthesized via ring-closing double reductive amination of 1,5-dialdehydes, a process that involves the formation of the heterocyclic ring rather than its opening. researchgate.netacs.org However, the principles of ring-opening can be inferred from related heterocyclic systems.
Ring-Opening: Ring-opening reactions of piperidines are not common but can be induced under specific circumstances, often involving cleavage of a C-N bond. For instance, certain rearrangements or fragmentations can lead to ring scission. The presence of the N-methoxy group might offer unique pathways, potentially involving cleavage of the N-O bond under reductive conditions, which would yield the corresponding N-H piperidine.
Rearrangement: Rearrangement reactions in piperidine systems can be synthetically useful. For example, Hofmann or Curtius rearrangements are employed in the synthesis of 3-aminopiperidines from piperidine-3-carboxylic acid derivatives. rsc.org While these are typically used to construct the aminopiperidine scaffold rather than rearrange it, they highlight the chemical accessibility of different substitution patterns. The N-ethyl-N-methoxy-3-amino arrangement could potentially undergo rearrangements if subjected to conditions that promote migration of groups, although specific literature on this is scarce.
| Reaction Type | Typical Conditions | Description | Reference |
| Ring Synthesis (Closing) | Oxidative cleavage of cyclic diols followed by reductive amination with O-substituted hydroxylamines. | A method to form N-alkoxypiperidine rings, demonstrating the reverse of a ring-opening process. | researchgate.netacs.org |
| Rearrangement (Synthetic Route) | Hofmann or Curtius rearrangement of piperidine-3-carboxamide or acyl azide. | Used to synthesize 3-aminopiperidines, indicating methods to access the core structure. | rsc.org |
| Reductive N-O Bond Cleavage | Catalytic Hydrogenation (e.g., H₂, Pd/C) | Cleavage of the N-alkoxy bond to yield the corresponding secondary amine (N-H piperidine). | acs.org |
Stereoselective Transformations and Epimerization Studies
The 3-amino group in this compound introduces a chiral center, making stereoselective synthesis and transformations highly relevant.
Stereoselective Synthesis: The enantioselective synthesis of 3-aminopiperidine derivatives is a key area of research, often employing biocatalysis or chiral auxiliaries. For example, ω-transaminases can be used for the asymmetric amination of a prochiral N-Boc-3-piperidone to yield either the (R)- or (S)-3-amino-1-Boc-piperidine with high enantiomeric excess. beilstein-journals.org Similarly, multi-enzyme cascades involving galactose oxidase and imine reductase have been developed for the stereoselective synthesis of protected 3-aminopiperidines from acyclic amino alcohol precursors. rsc.orgnih.govrsc.org These methods provide access to enantiomerically pure starting materials for further derivatization.
Epimerization: Epimerization at the C-3 position would involve the inversion of the stereocenter. This could potentially occur via a deprotonation/reprotonation mechanism under basic conditions, although the C-H bond at the 3-position is not particularly acidic. Alternatively, an oxidation-reduction sequence could lead to racemization or epimerization. For instance, oxidation to the corresponding 3-imino derivative followed by a non-stereoselective reduction would result in a mixture of stereoisomers.
| Transformation | Method/Reagent | Outcome | Reference |
| Asymmetric Amination | ω-Transaminases on N-Boc-3-piperidone | High enantiomeric excess of (R)- or (S)-3-amino-1-Boc-piperidine. | beilstein-journals.org |
| Enzyme Cascade Synthesis | Galactose oxidase and imine reductase on N-Cbz-protected L-lysinol | Enantiopure L-3-N-Cbz-aminopiperidine. | rsc.orgnih.gov |
| Kinetic Resolution | Deprotonation with n-BuLi and a chiral ligand (e.g., sparteine). | Separation of enantiomers of 2-arylpiperidines, a principle applicable to other substituted piperidines. | acs.org |
Mechanistic Investigations of Key Chemical Reactions through Kinetic and Isotopic Studies
Understanding the reaction mechanisms for a molecule like this compound is crucial for optimizing reactions and predicting outcomes. Kinetic and isotopic labeling studies are powerful tools for this purpose.
Kinetic Studies: Kinetic studies can elucidate the rate-determining step of a reaction and provide insight into the transition state. For example, in the kinetic resolution of 2-arylpiperidines, the rate of deprotonation by a chiral base differs between enantiomers, allowing for their separation. acs.org For reactions involving this compound, kinetic analysis could be applied to study the rates of oxidation, N-O bond cleavage, or reactions at the 3-amino group, helping to understand the influence of the various substituents.
Isotopic Studies: Deuterium (B1214612) labeling is a common technique to probe reaction mechanisms. For instance, deuterium isotope effect studies can determine if a C-H bond is broken in the rate-determining step. In the context of piperidine chemistry, deuterium labeling has been used to investigate changes in regioselectivity in electrophilic substitution reactions. acs.org For this compound, isotopic labeling could be used to:
Clarify the mechanism of oxidation by replacing the hydrogen at C-2 or C-6 with deuterium.
Investigate rearrangement pathways by labeling specific positions on the ring or on the ethyl group.
Probe the mechanism of N-nitrosation, a reaction common to secondary and tertiary amines, which can proceed through different pathways depending on the nitrosating agent and substrate. sci-hub.senih.gov
| Study Type | Technique | Purpose | Reference |
| Kinetic Analysis | Monitoring reaction progress over time under varying conditions. | To determine reaction order, rate constants, and activation energies, identifying the rate-limiting step. | acs.org |
| Deuterium Isotope Effect | Synthesis of deuterated analogues and comparison of reaction rates. | To determine if a C-H bond is broken in the rate-determining step of a reaction (e.g., oxidation). | acs.org |
| Computational Studies (DFT) | Density Functional Theory calculations. | To model reaction pathways, transition states, and intermediates, such as in the formation of N-nitrosamines from tertiary amines. | nih.gov |
| Nitrogen-15 Labeling | Use of ¹⁵N-labeled amines or reagents. | To trace the path of nitrogen atoms in rearrangement or fragmentation reactions. |
N Ethyl N Methoxypiperidin 3 Amine As a Core Scaffold in Advanced Organic Synthesis
Integration into Complex Heterocyclic Molecular Architectures
The structural features of N-Ethyl-N-methoxypiperidin-3-amine make it an adept building block for the synthesis of more complex, fused, and spirocyclic heterocyclic systems. The presence of two distinct nitrogen atoms allows for selective sequential reactions to build intricate molecular frameworks.
One key strategy involves using the amine functionalities as nucleophiles in cyclization reactions. For instance, the secondary ring amine can participate in intramolecular cyclizations with an appropriate electrophilic chain appended to the exocyclic nitrogen, or vice-versa. nih.gov Such reactions, often catalyzed by transition metals like palladium or gold, can lead to the formation of bridged or fused bicyclic structures. ajchem-a.com Aza-Diels-Alder reactions or multicomponent reactions like the Mannich reaction are also powerful methods where the piperidine (B6355638) scaffold can be incorporated into larger heterocyclic systems. researchgate.net
Furthermore, modern synthetic methods involving in-situ generated intermediates like benzynes can react with piperidine derivatives to form complex benzo-fused N-heterocycles through domino annulation pathways. rsc.org The reactivity of the this compound scaffold allows it to serve as a key component in cascade reactions, enabling the efficient construction of polycyclic architectures from simple precursors in a single pot. gla.ac.uk
Table 1: Illustrative Synthetic Routes to Complex Heterocycles from Piperidine Scaffolds
| Reaction Type | Description | Potential Product from Scaffold |
|---|---|---|
| Intramolecular Amination | Cyclization of an amine onto an electrophilic tether (e.g., an alkene or alkyl halide) attached to another part of the molecule. | Fused or Bridged Bicyclic Piperidines |
| Pictet-Spengler Reaction | Condensation of a β-arylethylamine with an aldehyde or ketone followed by ring closure. | Tetrahydro-β-carboline analogues |
| Aza-Diels-Alder Reaction | [4+2] cycloaddition where the piperidine derivative acts as the dienophile or is part of the diene. | Fused Pyridine (B92270) or Piperidine Systems |
| [3+2] Cycloaddition | Reaction of an azomethine ylide derived from the piperidine with a dipolarophile. | Spiro[piperidine-pyrrolidine] systems |
Development of Chemical Libraries for Diverse Applications (non-biological)
The concept of "privileged scaffolds" refers to molecular frameworks that can be systematically modified to produce libraries of compounds for screening against various targets. nih.gov this compound is an ideal candidate for such a scaffold due to its multiple, chemically distinct functionalization points.
A chemical library based on this scaffold can be generated by varying the substituents at three primary locations:
The Endocyclic Nitrogen (N-1): This secondary amine can be alkylated, acylated, or arylated to introduce a wide range of functional groups, influencing steric bulk and electronic properties.
The Exocyclic Ethyl Group: This group can be replaced with other alkyl or aryl substituents through synthesis, offering another vector for diversification.
The Exocyclic Methoxy (B1213986) Group: Modification or replacement of the methoxy group can tune the nucleophilicity and steric environment of the exocyclic nitrogen.
By employing combinatorial chemistry or parallel synthesis techniques, a large and diverse library of analogues can be rapidly produced. nih.govrsc.org These libraries are valuable for screening in material science to identify new functional materials, or in catalysis to discover novel ligands or organocatalysts, thereby exploring a wide chemical space for non-biological functions. rsc.org
Table 2: Points of Diversity on the this compound Scaffold for Library Synthesis
| Position | Type of Modification | Potential Functional Groups Introduced |
|---|---|---|
| N-1 (Ring Nitrogen) | Alkylation, Acylation, Arylation, Sulfonylation | Benzyls, Allyls, Acyls, Boc/Cbz groups, Aryl rings |
| N-3 (Exocyclic N-Ethyl) | Variation of the Alkyl Group | Methyl, Propyl, Cycloalkyl, Benzyl |
| N-3 (Exocyclic N-Methoxy) | Variation of the N-Oxy Linkage | N-alkoxy, N-aryloxy, N-hydroxy |
| Piperidine Ring | Ring-forming reactions, C-H activation | Introduction of further substituents (e.g., methyl, phenyl) |
Applications in Catalyst Design and Ligand Synthesis
The chiral center at the C-3 position of this compound makes it a valuable precursor for the synthesis of chiral ligands and organocatalysts used in asymmetric synthesis. The nitrogen atoms of the piperidine ring are excellent coordinating atoms for a variety of transition metals, including palladium, rhodium, iridium, and copper. nih.govajchem-a.com
By synthesizing chiral derivatives of this scaffold, ligands can be designed where the stereocenter dictates a specific spatial arrangement around the metal center. This chiral environment forces a reaction to proceed stereoselectively, yielding one enantiomer of the product in excess. Such ligands have been successfully employed in reactions like asymmetric hydrogenation, allylic amination, and cross-coupling reactions. nih.gov
Moreover, the piperidine motif itself can function as an organocatalyst. For example, enamines formed from the secondary ring nitrogen can be used in asymmetric alkylation reactions. wikipedia.org The bifunctional nature of the this compound scaffold, possessing both a chiral center and multiple basic nitrogen sites, allows for the design of sophisticated catalysts that can activate substrates through multiple interaction points.
Table 3: Potential Catalytic Applications of the Scaffold
| Catalyst Type | Role of the Piperidine Scaffold | Example Reaction |
|---|---|---|
| Chiral Ligand for Transition Metals | The chiral diamine structure coordinates to a metal (e.g., Rh, Pd, Ir), creating a chiral pocket. | Asymmetric Hydrogenation, Asymmetric C-C Coupling |
| Organocatalyst (Enamine Catalysis) | The secondary amine forms a chiral enamine with a ketone or aldehyde substrate. | Asymmetric Michael Addition, Asymmetric Aldol Reaction |
| Phase-Transfer Catalyst | Quaternization of the nitrogen atoms creates a chiral cationic species. | Asymmetric Alkylation, Asymmetric Epoxidation |
Role as a Precursor in Material Science and Polymer Chemistry
While less common than in pharmaceuticals, piperidine derivatives are finding use as building blocks for advanced materials and polymers. The diamine nature of this compound allows it to act as a monomer or a cross-linking agent in polymerization reactions.
For instance, it can be incorporated into polyamides, polyimides, or polyurethanes through reactions with diacyl chlorides, dianhydrides, or diisocyanates, respectively. The inclusion of the rigid, N-substituted piperidine ring into a polymer backbone can significantly impact the material's properties. It can enhance thermal stability, alter solubility, and introduce basic sites that can be used for post-polymerization modification or for applications such as gas capture (e.g., CO2 sequestration). The piperidine moiety can also improve the anti-corrosive properties of coatings when applied to metal surfaces. researchgate.net
Furthermore, the scaffold can be used to synthesize functional monomers that, when polymerized, yield materials with specific catalytic or ion-binding properties. The development of such specialty polymers is a growing field in material science.
Table 4: Potential Influence of Piperidine Scaffold on Polymer Properties
| Property | Rationale |
|---|---|
| Thermal Stability | The rigid cyclic structure can increase the glass transition temperature (Tg) of the polymer. |
| Basicity / pH-Responsiveness | The nitrogen atoms provide basic sites, making the polymer's properties (e.g., swelling) sensitive to pH. |
| Adhesion & Corrosion Resistance | The nitrogen atoms can chelate with metal surfaces, improving the performance of protective coatings. researchgate.net |
| Chelating Ability | The diamine structure can be used to create polymers that selectively bind metal ions for purification or sensing. |
Design of Conformationally Restricted Analogues for Chemical Probe Development
The standard piperidine ring is conformationally flexible, existing primarily in two rapidly interconverting chair conformations. wikipedia.org For applications in chemical probe development, it is often desirable to lock the molecule into a single, well-defined three-dimensional shape. This conformational restriction can pre-organize the molecule for a specific interaction and allows for the precise study of structure-activity relationships. nih.govrsc.org
Starting from this compound, several strategies can be employed to create conformationally restricted analogues:
Bridging: Intramolecular reactions can create a new ring by bridging two atoms of the piperidine scaffold, leading to bicyclic systems like nortropane analogues. nih.gov
Fusion: Annulation reactions can fuse a new ring onto the piperidine core, creating rigid polycyclic structures. researchgate.net
Spirocyclization: Creating a spirocyclic center where the piperidine ring is joined to another ring through a single shared atom is another effective method to reduce conformational freedom. encyclopedia.pub
These rigid analogues serve as excellent chemical probes. Their well-defined shapes allow for a more precise understanding of how molecular geometry influences properties in non-biological contexts, such as the interaction with a catalyst's active site or the packing within a crystal lattice for material design. thieme-connect.com
Table 5: Strategies for Conformational Restriction
| Strategy | Resulting Structure Type | Synthetic Method Example |
|---|---|---|
| Bridging | Aza-bicyclic systems (e.g., Granatanine-like) | Intramolecular Ring-Closing Metathesis, Intramolecular Alkylation |
| Fusion | Fused heterocycles (e.g., Decahydroquinoline-like) | Aza-Diels-Alder reaction, Pictet-Spengler reaction |
| Spirocyclization | Spiro-heterocyclic systems | 1,3-Dipolar Cycloaddition, Knoevenagel condensation followed by Michael addition |
Emerging Research Avenues and Future Perspectives for N Ethyl N Methoxypiperidin 3 Amine Chemistry
Development of Sustainable and Green Synthetic Methodologies
The synthesis of N-substituted piperidones and piperidines has traditionally relied on methods that are often resource-intensive and generate significant waste. thieme-connect.comresearchgate.net The principles of green chemistry are now guiding the development of new synthetic pathways that are more environmentally benign. For a molecule like N-Ethyl-N-methoxypiperidin-3-amine, these approaches could revolutionize its production.
A significant area of development is the use of biocatalysis . Enzymes offer high chemo-, regio-, and stereoselectivity under mild reaction conditions. google.com For instance, the synthesis of piperidine (B6355638) derivatives has been achieved using immobilized lipases in multicomponent reactions, offering high yields and the potential for catalyst reuse. nih.govacs.org One could envision a biocatalytic cascade reaction to construct the this compound scaffold from simple, acyclic precursors, potentially involving enzymes like carboxylic acid reductases (CAR), ω-transaminases (ω-TA), and imine reductases (IRED). nih.gov Another promising biocatalytic strategy involves the enzymatic C-H oxidation of piperidine rings to introduce hydroxyl groups, which can then be further functionalized. acs.org
The use of renewable starting materials is another key aspect of green synthesis. For example, 2-aminomethylpiperidine has been synthesized from bio-renewable 2,5-bis(aminomethyl)furan, demonstrating a pathway from biomass to valuable piperidine derivatives. rsc.org Future research could explore similar bio-based routes to the precursors of this compound.
Flow chemistry represents a technological advance towards greener and more efficient synthesis. nih.govsigmaaldrich.com Continuous flow reactors offer enhanced control over reaction parameters, improved safety, and easier scalability. The synthesis of piperidine derivatives has been successfully demonstrated in flow microreactors, including through electroreductive cyclization. mdpi.com This approach could be adapted for the synthesis of this compound, allowing for rapid optimization and safer handling of reactive intermediates.
| Green Chemistry Approach | Potential Application to this compound Synthesis | Key Advantages |
| Biocatalysis | Enzymatic cascade for ring formation and functionalization. | High selectivity, mild conditions, reduced waste. google.comnih.govnih.gov |
| Renewable Feedstocks | Synthesis from biomass-derived precursors. | Reduced reliance on fossil fuels, improved sustainability. rsc.org |
| Flow Chemistry | Continuous synthesis in microreactors for enhanced control. | Improved safety, scalability, and efficiency. mdpi.comnih.gov |
| Alternative Solvents | Use of water or other green solvents in cyclization reactions. | Reduced environmental impact, lower toxicity. |
Application of Machine Learning and AI in Synthetic Route Design
The complexity of organic synthesis is increasingly being tackled with the aid of artificial intelligence (AI) and machine learning (ML). wikipedia.orgacs.org These computational tools are revolutionizing retrosynthesis, allowing for the rapid identification of novel and efficient synthetic pathways. researchgate.netnih.gov For a target molecule like this compound, AI can play a pivotal role in designing its synthesis from the ground up.
Retrosynthesis prediction models , often powered by deep learning algorithms, can analyze the structure of a target molecule and propose a series of disconnections to identify potential starting materials. google.comresearchgate.net These models are trained on vast databases of known chemical reactions and can suggest both conventional and unconventional synthetic routes. sigmaaldrich.com For heterocyclic compounds, specialized transfer learning methods are being developed to improve the accuracy of retrosynthesis predictions, overcoming the challenge of lower data availability for specific ring systems. nih.gov
Beyond just proposing routes, ML models can predict reaction outcomes , including yields and potential side products. mdpi.comthieme-connect.comusm.edu This predictive power allows chemists to prioritize synthetic strategies that are most likely to be successful in the lab, saving time and resources. For the synthesis of this compound, this could involve predicting the success of various cyclization strategies or the regioselectivity of functionalization steps.
Furthermore, AI can be integrated with automated synthesis platforms, creating a closed-loop system where the AI designs a synthetic route, a robot performs the reactions, and the results are fed back to the AI for further optimization. rsc.org This approach has the potential to dramatically accelerate the discovery and development of new molecules.
| AI/ML Application | Relevance to this compound | Potential Impact |
| Retrosynthesis Planning | Proposing novel and efficient synthetic routes from available starting materials. researchgate.netgoogle.com | Faster identification of viable synthetic pathways. |
| Reaction Outcome Prediction | Predicting yields, byproducts, and optimal reaction conditions. mdpi.comthieme-connect.com | Reduced experimental effort and resource consumption. |
| Automated Synthesis | Integration with robotic platforms for autonomous reaction execution and optimization. rsc.org | Accelerated discovery and development cycles. |
Exploration of Photoredox and Electrochemistry in its Transformations
Photoredox catalysis and electrochemistry have emerged as powerful tools for organic synthesis, offering unique reactivity under mild conditions. nih.govrsc.org These methods rely on the generation of radical intermediates, enabling a wide range of transformations that are often challenging to achieve with traditional methods. For a molecule such as this compound, these techniques could be instrumental in its synthesis and further functionalization.
Photoredox catalysis , which uses visible light to initiate chemical reactions, has been successfully applied to the C-H functionalization of saturated aza-heterocycles. thieme-connect.comrsc.orgsigmaaldrich.com This allows for the direct introduction of new substituents onto the piperidine ring without the need for pre-functionalization. For example, a photoredox-catalyzed α-amino C-H arylation of piperidines has been reported to proceed with high diastereoselectivity. nih.govacs.org This approach could be used to introduce aryl groups at the C2 position of the this compound ring. Furthermore, photoredox methods have been used in combination with other catalysts, such as nickel, for C-N cross-coupling reactions. nih.gov
Electrochemistry offers another green and efficient way to drive chemical reactions using electricity. nih.gov The synthesis of piperidine derivatives has been achieved through electroreductive cyclization in flow microreactors. google.comnih.gov Anodic oxidation can also be employed to functionalize N-substituted piperidines. For instance, the anodic methoxylation of N-formylpiperidine generates an N-formyliminium ion precursor that can react with various nucleophiles to introduce substituents at the 2-position. wikipedia.orgacs.org This strategy could be adapted to introduce diverse functional groups onto the piperidine scaffold of the target molecule.
| Method | Potential Transformation of this compound | Advantages |
| Photoredox Catalysis | C-H functionalization at various positions of the piperidine ring. thieme-connect.comnih.govacs.org | Mild reaction conditions, high functional group tolerance. |
| Electrochemistry | Synthesis via electroreductive cyclization or functionalization through anodic oxidation. google.comnih.govacs.org | Use of a clean reagent (electrons), high degree of control. |
| Dual Catalysis | Combination with transition metal catalysis for novel cross-coupling reactions. nih.govnih.gov | Access to unique and challenging chemical transformations. |
Advanced Analytical Methodologies for In-situ Reaction Monitoring
A deep understanding of reaction mechanisms and kinetics is crucial for optimizing synthetic processes. Process Analytical Technology (PAT) , which involves the in-situ monitoring of chemical reactions, is becoming an indispensable tool in modern organic synthesis. researchgate.netnih.govacs.org For the synthesis and transformation of this compound, the application of these advanced analytical methodologies would provide invaluable insights.
In-situ spectroscopic techniques , such as Fourier-transform infrared (FTIR) and Raman spectroscopy, allow for the real-time tracking of reactant consumption and product formation. wikipedia.orgrsc.org This data can be used to determine reaction kinetics, identify transient intermediates, and optimize reaction conditions. semanticscholar.org When integrated with flow chemistry setups, these techniques enable continuous monitoring and control of the reaction process. nih.govusm.edu
In-situ Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for mechanistic studies. thieme-connect.comyoutube.com It can provide detailed structural information about all species present in a reaction mixture, including short-lived intermediates. acs.orgchemistryviews.org Recent advancements in nonstationary 2D NMR are making it possible to study complex reaction mixtures where resonance frequencies change over time. acs.org
Mass spectrometry-based methods are also being adapted for in-situ reaction monitoring. Techniques like condensed phase membrane introduction mass spectrometry (CP-MIMS) allow for the direct analysis of complex and harsh reaction mixtures in real-time. sigmaaldrich.com
| Analytical Technique | Information Gained | Application in this compound Chemistry |
| In-situ FTIR/Raman | Real-time concentration profiles of reactants and products. wikipedia.orgrsc.org | Optimization of reaction conditions, kinetic analysis. |
| In-situ NMR | Detailed structural information, identification of intermediates. thieme-connect.comyoutube.com | Elucidation of reaction mechanisms. |
| In-situ Mass Spectrometry | Direct analysis of complex reaction mixtures. sigmaaldrich.com | Monitoring of reactions in challenging solvent systems. |
| Flow Chemistry with Integrated Analytics | Continuous, real-time data for process control. mdpi.comnih.govusm.edu | Development of robust and optimized synthetic processes. |
Potential in Supramolecular Chemistry and Self-Assembly Processes
The piperidine scaffold is not only a key component of bioactive molecules but also a versatile building block in supramolecular chemistry. mdpi.comresearchgate.net The specific arrangement of hydrogen bond donors and acceptors, along with the conformational properties of the piperidine ring, can be exploited to direct the self-assembly of molecules into well-defined, higher-order structures. wikipedia.orgthieme-connect.com this compound, with its multiple potential interaction sites, presents an interesting candidate for the design of novel supramolecular systems.
Hydrogen bonding is a primary driving force for self-assembly in piperidine-containing systems. chemistryviews.orgnih.gov The amine group of the piperidine ring can be protonated to form piperidinium (B107235) salts, which can then engage in strong hydrogen bonding interactions with anions or other hydrogen bond acceptors. nih.govresearchgate.net These interactions can lead to the formation of one-dimensional chains, tapes, or more complex three-dimensional networks in the solid state. The N-methoxy group and the amine at the 3-position of the target molecule could also participate in hydrogen bonding, offering multiple points of interaction for controlled self-assembly.
The piperidine unit can be incorporated into larger molecules to create molecular cages and containers. nih.govacs.org These structures can encapsulate guest molecules, with potential applications in drug delivery, catalysis, and molecular recognition. For instance, piperidine derivatives have been trapped within water-soluble cavitands, demonstrating the potential for host-guest chemistry. acs.org
Furthermore, piperidine-containing monomers can be used to create polymers and gels . google.comacs.orgsigmaaldrich.com The properties of these materials, such as their solubility and thermal response, can be tuned by modifying the substituents on the piperidine ring. The specific substitution pattern of this compound could impart unique properties to polymers derived from it, opening up possibilities in materials science.
| Supramolecular Application | Role of this compound | Potential Outcome |
| Crystal Engineering | As a building block for the formation of crystalline networks through hydrogen bonding. nih.govresearchgate.net | Creation of new materials with tailored solid-state properties. |
| Host-Guest Chemistry | As a component of a larger host molecule or as a guest to be encapsulated. nih.govacs.org | Development of systems for molecular recognition and delivery. |
| Polymer Science | As a monomeric unit for the synthesis of functional polymers. google.comacs.orgsigmaaldrich.com | Design of new materials with tunable properties. |
| Self-Assembled Gels | As a gelator that forms fibrous networks through non-covalent interactions. | Formation of soft materials for various applications. |
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for synthesizing N-Ethyl-N-methoxypiperidin-3-amine, and how do reaction conditions influence yield?
- Methodological Answer : A two-step approach is typically employed: (1) functionalization of the piperidine core via reductive amination or nucleophilic substitution, followed by (2) methoxy group introduction using methylating agents (e.g., iodomethane in the presence of a base). Key factors include temperature control (60–80°C for amination) and catalyst selection (e.g., palladium for C–N coupling) to minimize side reactions like over-alkylation. Orthogonal experimental designs, varying parameters like solvent polarity and stoichiometry, are critical for optimizing yields .
Q. What analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks based on coupling patterns (e.g., methoxy protons at δ ~3.2–3.5 ppm; piperidine ring protons split into distinct multiplet regions) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ ion at m/z 172.143).
- FT-IR : Validate functional groups (e.g., C-O stretch of methoxy at ~1100 cm⁻¹) .
Q. How should researchers safely handle and store this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile intermediates.
- Storage : Store at –20°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent degradation. Monitor stability via periodic NMR/HPLC checks .
Advanced Research Questions
Q. How can machine learning (ML) models optimize the synthesis of this compound?
- Methodological Answer : ML platforms like LabMate.AI integrate reaction databases and physicochemical descriptors to predict optimal conditions (e.g., solvent, catalyst). For example, ML-driven Ugi reaction optimizers can reduce trial runs by 40% by correlating amine nucleophilicity with coupling efficiency. Validate predictions with small-scale parallel reactors before scaling up .
Q. How to resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer :
- Case Study : If NMR signals for methoxy and ethyl groups overlap, use DEPT-135 or 2D-COSY to differentiate. Cross-reference with computational chemistry tools (e.g., DFT simulations of chemical shifts) .
- Validation : Compare experimental IR/Raman spectra with NIST Chemistry WebBook entries for analogous piperidine derivatives .
Q. What strategies mitigate nitrosamine impurity formation during synthesis?
- Methodological Answer :
- Risk Assessment : Screen raw materials for secondary/tertiary amines and nitrosating agents (e.g., nitrites). Use EMA/APIC questionnaires to audit suppliers .
- Process Controls : Add scavengers (e.g., ascorbic acid) to quench nitrosating species. Monitor impurities via LC-MS/MS with a detection limit <10 ppb .
Q. How to evaluate this compound’s interactions with biological targets?
- Methodological Answer :
- In Silico Docking : Use Schrödinger Suite or AutoDock to model binding to receptors (e.g., GPCRs). Prioritize targets based on structural similarity to known piperidine-based ligands .
- In Vitro Assays : Test cytotoxicity (MTT assay) and receptor affinity (SPR or radioligand binding) at concentrations ranging from 1 nM–100 μM. Include positive controls (e.g., atropine for muscarinic receptors) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
